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Abstract
Revaprazan hydrochloride, a member of the potassium-competitive acid blocker (P-CAB)

class of drugs, represents a significant advancement in the management of acid-related

gastrointestinal disorders. Unlike traditional proton pump inhibitors (PPIs), revaprazan offers a

distinct mechanism of action characterized by rapid, competitive, and reversible inhibition of the

gastric H+,K+-ATPase. This technical guide provides an in-depth overview of revaprazan
hydrochloride, focusing on its core pharmacology, mechanism of action, and key experimental

data. Detailed methodologies for pivotal preclinical and clinical assessments are presented,

alongside a comprehensive summary of its physicochemical, pharmacokinetic, and

pharmacodynamic properties. This document is intended to serve as a valuable resource for

researchers and professionals involved in the discovery and development of novel acid-

suppressive therapies.

Introduction
Gastric acid suppression is a cornerstone in the treatment of a spectrum of gastrointestinal

conditions, including gastritis, and peptic ulcers.[1] For decades, proton pump inhibitors (PPIs)

have been the standard of care. However, their mechanism of irreversible inhibition and

requirement for acid activation can lead to a delayed onset of action and variability in efficacy.

[1] Revaprazan hydrochloride (YH-1885) emerges as a next-generation acid suppressant,

classified as a potassium-competitive acid blocker (P-CAB).[2] It directly and reversibly
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competes with potassium ions (K+) for binding to the gastric H+,K+-ATPase, the final step in

the gastric acid secretion pathway.[1][3] This mode of action translates to a faster onset of acid

suppression and a predictable dose-dependent effect.[4]

Physicochemical Properties
Revaprazan hydrochloride is the hydrochloride salt of revaprazan, a lipophilic, weak base.[4]

Its chemical and physical properties are summarized in the table below.

Property Value Reference

Chemical Name

N-(4-fluorophenyl)-4,5-

dimethyl-6-(1-methyl-3,4-

dihydro-1H-isoquinolin-2-

yl)pyrimidin-2-

amine;hydrochloride

[4]

Molecular Formula C22H23FN4·HCl

Molecular Weight 398.90 g/mol

CAS Number 178307-42-1 [4]

pKa 7.26 ± 0.10 [5]

Appearance Not specified in search results

Mechanism of Action
The primary therapeutic target of revaprazan is the gastric H+,K+-ATPase, an enzyme located

in the secretory canaliculi of parietal cells in the stomach lining.[1] This enzyme is responsible

for the final step of acid secretion, exchanging intracellular hydrogen ions (H+) for extracellular

potassium ions (K+).[1]

Gastric Acid Secretion Signaling Pathway
The secretion of gastric acid is a complex process regulated by multiple signaling pathways

that converge on the activation of the H+,K+-ATPase. The main stimulants are histamine,

acetylcholine, and gastrin.[1] Histamine, released from enterochromaffin-like (ECL) cells, binds
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to H2 receptors on parietal cells, leading to an increase in intracellular cyclic AMP (cAMP) and

subsequent activation of the proton pump.[1]
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Diagram 1: Gastric Acid Secretion Pathway and Site of Revaprazan Action

Molecular Mechanism of Inhibition
Revaprazan hydrochloride acts as a potassium-competitive acid blocker.[3] It concentrates in

the acidic environment of the parietal cell canaliculus, where it becomes protonated.[4] In its

protonated form, revaprazan competitively and reversibly binds to the potassium-binding site of

the H+,K+-ATPase.[6] This binding prevents the conformational changes necessary for the

exchange of H+ and K+ ions, thereby inhibiting the secretion of gastric acid.[1]
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Diagram 2: Logical Relationship of Revaprazan's Competitive Inhibition

In Vitro and In Vivo Potency
The inhibitory activity of revaprazan on the H+,K+-ATPase has been quantified in both in vitro

and in vivo studies.

Parameter Value Condition Reference

IC50 0.350 µM pH 6.1 [5]

Ki
Not explicitly found in

search results
-

Pharmacokinetics
Pharmacokinetic studies have been conducted in both preclinical species and humans to

characterize the absorption, distribution, metabolism, and excretion of revaprazan.

Preclinical Pharmacokinetics
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Pharmacokinetic studies in rats and dogs indicated low oral bioavailability, which was

suggested to be due to a first-pass effect and poor water solubility.[6]

Species Dose Route Cmax Tmax AUC t1/2
Referen
ce

Rat
Not

specified

Not

specified

Not

specified

Not

specified

Not

specified

Not

specified
[6]

Dog
Not

specified

Not

specified

Not

specified

Not

specified

Not

specified

Not

specified
[6]

Human Pharmacokinetics
In healthy male volunteers, revaprazan is rapidly absorbed and eliminated.

Dose Cmax Tmax AUC t1/2 Reference

100-200 mg

(single dose,

Day 1)

Not specified 1.7 - 1.8 h Not specified 2.2 - 2.4 h [7]

100-200 mg

(multiple

doses, Day 7)

Similar to

Day 1

Similar to

Day 1

Similar to

Day 1

Similar to

Day 1
[7]

Clinical Efficacy: Pharmacodynamics
The clinical efficacy of revaprazan is primarily assessed by its ability to increase intragastric

pH.
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Study
Population

Dose Day
Median
Intragastric
pH (24h)

% Time pH
> 4 (24h)

Reference

Healthy Male

Volunteers
100 mg 1

Dose-

dependent

increase

Dose-

dependent

increase

[4]

7

Dose-

dependent

increase

Dose-

dependent

increase

[4]

150 mg 1

Dose-

dependent

increase

Dose-

dependent

increase

[4]

7

Dose-

dependent

increase

Dose-

dependent

increase

[4]

200 mg 1 3.3 28.1% [6][7]

7 3.9 34.2% [6][7]

Healthy Male

Volunteers

(vs.

Tegoprazan)

200 mg 1 - 25.1% [1][7]

7 - 25.3% [1][7]

Experimental Protocols
In Vitro H+,K+-ATPase Inhibition Assay
Objective: To determine the in vitro inhibitory potency (IC50) of revaprazan on gastric H+,K+-

ATPase activity.

Materials:

H+,K+-ATPase enriched microsomes (e.g., from hog gastric mucosa)
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Revaprazan hydrochloride

ATP (Adenosine triphosphate)

Tris-HCl buffer

MgCl2

KCl

Assay buffer (e.g., pH 6.1 and 7.4)

Reagents for phosphate determination (e.g., ammonium molybdate, malachite green)

Spectrophotometer

Procedure:

Enzyme Preparation: Gastric H+,K+-ATPase enriched microsomes are prepared from the

gastric mucosa of a suitable animal model (e.g., hog or rabbit) through differential

centrifugation. The protein concentration of the microsomal preparation is determined.

Incubation: The H+,K+-ATPase enriched microsomes are pre-incubated with various

concentrations of revaprazan hydrochloride in a buffer at a specific pH (e.g., pH 6.1) for a

defined period (e.g., 30 minutes) at 37°C. A control group without the inhibitor is also

included.

Initiation of Reaction: The ATPase reaction is initiated by the addition of ATP in the presence

of MgCl2 and KCl. The reaction mixture is incubated for a specific time (e.g., 20-30 minutes)

at 37°C.

Termination of Reaction: The reaction is stopped by the addition of a quenching agent (e.g.,

trichloroacetic acid).

Measurement of ATPase Activity: The amount of inorganic phosphate (Pi) released from the

hydrolysis of ATP is quantified colorimetrically. This is a measure of the H+,K+-ATPase

activity.
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Data Analysis: The percentage of inhibition of H+,K+-ATPase activity at each concentration

of revaprazan is calculated relative to the control. The IC50 value, the concentration of

revaprazan that inhibits 50% of the enzyme activity, is determined by plotting the percentage

of inhibition against the logarithm of the inhibitor concentration and fitting the data to a

sigmoidal dose-response curve.
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Diagram 3: Experimental Workflow for In Vitro H+,K+-ATPase Inhibition Assay
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In Vivo Measurement of Gastric Acid Secretion (Pylorus
Ligation Model)
Objective: To evaluate the in vivo antisecretory effect of revaprazan in a rat model of gastric

acid secretion.

Materials:

Wistar or Sprague-Dawley rats

Revaprazan hydrochloride

Anesthetic (e.g., urethane, isoflurane)

Surgical instruments

Saline solution

pH meter or titrator

Procedure:

Animal Preparation: Rats are fasted overnight with free access to water.

Anesthesia and Surgery: The animals are anesthetized. A midline abdominal incision is

made to expose the stomach. The pylorus, the junction between the stomach and the small

intestine, is carefully ligated with a suture to prevent the passage of gastric contents.

Drug Administration: Revaprazan hydrochloride, dissolved in a suitable vehicle, is

administered to the test group of animals (e.g., orally or intraduodenally). A control group

receives the vehicle only.

Gastric Content Collection: After a specific period (e.g., 4 hours), the animals are euthanized.

The esophagus is clamped, and the stomach is carefully removed.

Measurement of Gastric Secretion: The gastric contents are collected into a graduated

centrifuge tube. The volume of the gastric juice is measured. The acidity of the gastric juice
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is determined by titration with a standard base (e.g., 0.01 N NaOH) to a specific pH (e.g., pH

7.0) or by using a pH meter.

Data Analysis: The total acid output is calculated and expressed as μEq/hour. The

percentage of inhibition of gastric acid secretion in the revaprazan-treated group is

calculated relative to the control group.

Conclusion
Revaprazan hydrochloride is a potent and rapidly acting potassium-competitive acid blocker

with a well-defined mechanism of action. Its reversible and competitive inhibition of the gastric

H+,K+-ATPase offers a distinct pharmacological profile compared to traditional PPIs. The data

presented in this technical guide, including its physicochemical properties, in vitro and in vivo

potency, and pharmacokinetic and pharmacodynamic characteristics, underscore its potential

as an effective therapeutic agent for the management of acid-related gastrointestinal disorders.

The detailed experimental protocols provided herein serve as a valuable resource for

researchers in the field of gastroenterology and drug discovery. Further research to elucidate

its binding kinetics, including the determination of its Ki value, will provide a more complete

understanding of its interaction with the proton pump.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Pharmacodynamics of tegoprazan and revaprazan after single and multiple oral doses in
healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

2. Efficacy and Safety of Fexuprazan in Patients with Acute or Chronic Gastritis
[gutnliver.org]

3. go.drugbank.com [go.drugbank.com]

4. Clinical trial: inhibitory effect of revaprazan on gastric acid secretion in healthy male
subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

5. jocpr.com [jocpr.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b118499?utm_src=pdf-body
https://www.benchchem.com/product/b118499?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/33131095/
https://pubmed.ncbi.nlm.nih.gov/33131095/
https://www.gutnliver.org/journal/view.html?pn=vol&uid=2053&vmd=Full
https://www.gutnliver.org/journal/view.html?pn=vol&uid=2053&vmd=Full
https://go.drugbank.com/drugs/DB16308/clinical_trials?conditions=DBCOND0071254&phase=2&purpose=treatment&status=completed
https://pubmed.ncbi.nlm.nih.gov/20880169/
https://pubmed.ncbi.nlm.nih.gov/20880169/
https://www.jocpr.com/articles/molecular-dynamics-study-on-revaprazan-and-its-analogue-as-potassiumcompetitive-acid-blockers.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b118499?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


6. researchgate.net [researchgate.net]

7. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Revaprazan Hydrochloride: A Technical Guide to a
Potassium-Competitive Acid Blocker]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b118499#revaprazan-hydrochloride-as-a-potassium-
competitive-acid-blocker]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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